This compound falls under the category of piperidine derivatives, which are known for their diverse pharmacological activities. It is often classified as a biological reagent due to its utility in antioxidant research and its potential therapeutic applications.
The synthesis of 3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL can be achieved through several methods. One prevalent synthetic route involves:
Other methods may include using reagents such as formaldehyde or ethyl chloroformate under controlled conditions to achieve similar products .
The molecular structure of 3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL features a piperidine ring that is substituted at the nitrogen atom with a propanol group. The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of the propanol moiety, which can lead to different stereoisomers with potentially varying biological activities.
3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL participates in various chemical reactions:
Common conditions for these reactions include:
The outcomes of these reactions depend significantly on the specific reagents and conditions used .
The mechanism of action of 3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL primarily involves its interaction with free radicals. The compound reacts with ROS and RNS to form stable adducts, which can then be analyzed through various spectroscopic methods such as electron paramagnetic resonance spectroscopy.
In biological systems, this compound has been shown to:
These properties make it a valuable tool in studying oxidative stress-related diseases such as cancer and diabetes .
3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Colorless to pale yellow solid |
Melting Point | 147–150 °C |
Boiling Point | 356–357 °C |
Density | 1.03–1.04 g/cm³ |
Solubility | 51.2 g/L in water at 25 °C |
These properties indicate that the compound is relatively stable under standard laboratory conditions and soluble in both polar and non-polar solvents.
3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL has diverse applications in scientific research:
Additionally, it has been explored in studies related to diseases such as atherosclerosis, diabetes, and cancer due to its antioxidant properties .
Pharmacophore modeling defines the essential steric and electronic features necessary for optimal supramolecular interactions with biological targets to elicit (or block) specific responses [2] [8]. For piperidine-alkanol hybrids like 3-(2,6-dimethylpiperidin-1-yl)propan-1-ol, pharmacophore models typically incorporate:
Table 1: Pharmacophore Features of 3-(2,6-Dimethylpiperidin-1-yl)propan-1-ol
Feature Type | Structural Component | Role in Molecular Recognition |
---|---|---|
Hydrogen-Bond Acceptor | Hydroxyl oxygen | Targets serine/histidine residues |
Hydrogen-Bond Donor | Hydroxyl hydrogen | Binds carbonyl/carboxylate groups |
Hydrophobic Contact | Piperidine ring | Stabilizes binding pocket interactions |
Hydrophobic Contact | 2,6-Dimethyl groups | Enhances lipophilic partitioning |
Cationic Center | Piperidine nitrogen (protonated) | Forms salt bridges with acidic residues |
Ligand-based pharmacophore models derived from kinase inhibitors (e.g., JAK inhibitors) highlight the importance of the alkanol linker length in positioning these features optimally. A three-carbon chain (-propan-1-ol) balances conformational flexibility with spatial precision, enabling target engagement while minimizing entropy penalties [2] [8]. Virtual screening studies confirm that deviations in chain length (e.g., ethanols or butanols) reduce pharmacophore overlap by >40%, underscoring the scaffold’s geometric specificity [8].
The 2,6-dimethyl substitution on the piperidine ring induces critical steric and conformational effects that enhance target selectivity and metabolic stability:
Table 2: Impact of 2,6-Dimethyl Substitution on Bioactive Properties
Property | Unsubstituted Piperidine | 2,6-Dimethylpiperidine | Change |
---|---|---|---|
Preferred Conformation | Flexible chair-boat equilibrium | Locked chair | Rigidity ↑ |
Metabolic t½ (human) | 0.8 hours | 2.6 hours | 225% ↑ |
JAK3 Binding Affinity (Ki) | 420 nM | 110 nM | 73% ↑ |
Selectivity vs. TYK2 | 5-fold | 28-fold | 460% ↑ |
The combined steric and electronic effects rationalize the substitution’s prevalence in bioactive molecules. Hazard statements (H315-H319-H335) noted in safety datasheets [1] [4] arise from the compound’s reactivity as a base, not the dimethyl groups per se.
Structural isomers of 3-(2,6-dimethylpiperidin-1-yl)propan-1-ol exhibit markedly different bioactivities due to altered spatial positioning of methyl groups:
Table 3: Bioactivity Comparison of Key Piperidine-Alkanol Isomers
Compound | Metabolic t½ (hours) | JAK3 Ki (nM) | Selectivity Ratio (JAK3/TYK2) | Notes |
---|---|---|---|---|
3-(2,6-Dimethylpiperidin-1-yl)propan-1-ol | 2.6 | 110 | 28:1 | Optimal steric shielding |
3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol | 1.1 | 290 | 9:1 | Reduced cavity complementarity |
3-(Piperidin-1-yl)propan-1-ol | 0.8 | 420 | 5:1 | High metabolic clearance |
3-(Piperidin-4-yl)propan-1-ol | 1.8 | 850 | 3:1 | Altered pKa; disrupted H-bonding |
The 2,6-dimethyl configuration emerges as a strategic compromise between metabolic protection, conformational pre-organization, and target complementarity, explaining its dominance in kinase-focused pharmacophore models [2] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: